Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride
Description
Chemical Structure: This compound features a brominated benzothiazole core linked via a carbamoyl group to a methyl benzoate ester. A 2-(diethylamino)ethyl side chain is attached to the carbamoyl nitrogen, and the structure is stabilized as a hydrochloride salt. Molecular Formula: C₂₀H₂₁BrClN₃O₃S (MW: 498.8 g/mol) . Key Features:
- Diethylaminoethyl group contributes to basicity and solubility in acidic conditions.
- Methyl benzoate ester may influence metabolic stability and bioavailability.
Properties
IUPAC Name |
methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)-[2-(diethylamino)ethyl]carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3S.ClH/c1-4-25(5-2)12-13-26(22-24-18-11-10-17(23)14-19(18)30-22)20(27)15-6-8-16(9-7-15)21(28)29-3;/h6-11,14H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBFUVLITHMKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit certain enzymes, leading to their analgesic and anti-inflammatory activities.
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities. For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, leading to their antimicrobial and antifungal activities.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability. They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Result of Action
Thiazole derivatives have been associated with various effects at the molecular and cellular level due to their diverse biological activities. For instance, some thiazole derivatives have been found to induce apoptosis in cancer cells, leading to their antitumor or cytotoxic activities.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biological Activity
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure, characterized by:
- Molecular Formula : C_{21}H_{24}BrN_{3}O_{3}S
- Molecular Weight : Approximately 462.0 g/mol
- Functional Groups : Includes a benzoate moiety, a bromobenzo[d]thiazole group, and a diethylaminoethyl carbamoyl substituent.
The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in drug development.
Antihypertensive Properties
Research indicates that derivatives of this compound exhibit antihypertensive properties through alpha-blocking mechanisms. These derivatives have been shown to possess low toxicity profiles, suggesting their potential as therapeutic agents for managing hypertension. The mechanism involves modulation of specific receptors related to blood pressure regulation.
Antimicrobial Activity
The structural components of this compound may also contribute to its antimicrobial activity . Studies have indicated that similar compounds within this class show efficacy against various bacterial strains, highlighting the potential for developing new antimicrobial agents.
The compound's biological activity can be attributed to its interaction with specific enzymatic pathways and receptors. For instance, it has been documented to modulate pathways involved in blood pressure regulation, indicating a mechanism that warrants further investigation. Additionally, the compound may exhibit effects on cellular signaling pathways that are critical in various physiological processes.
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate | Chlorine substitution instead of bromine | Potential antihypertensive activity |
| Methyl 4-(benzothiazol-2-yl)(3-(diethylamino)propyl)carbamoyl)benzoate | Different alkyl chain length | Antimicrobial properties |
| Ethyl 4-(6-bromobenzo[d]thiazol-2-yl)(3-(diisopropylamino)propyl)carbamoyl)benzoate | Variation in alkyl substituents | Antihypertensive activity |
This table illustrates how variations in the chemical structure can influence biological activity, providing a framework for future research and development.
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of benzothiazole derivatives:
- Antibacterial Activity : A study evaluated the antibacterial properties of related benzothiazole compounds against various pathogens, demonstrating significant inhibition at minimal inhibitory concentrations (MICs). The findings suggest that structural modifications can enhance antibacterial efficacy .
- Cytotoxicity Against Tumor Cells : Research on related compounds showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potential as anticancer agents .
- Neuroprotective Effects : Some derivatives have been tested for neuroprotective properties in models of ischemia/reperfusion injury, showing promise in attenuating neuronal damage and highlighting their potential role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Compound 4c ():
- Structure : 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide.
- Key Differences: Nitro group at the 6-position (vs. bromine in the target compound). Acetamide linker (vs. carbamoyl group). Benzylidene-dioxothiazolidinone moiety (absent in the target compound).
- Lower molecular weight (519.53 g/mol vs. 498.8 g/mol) due to differences in substituents .
Compound LS-03205 ():
- Structure : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate.
- Key Differences: Thiadiazole ring (vs. benzothiazole). Phenylcarbamoyl group (vs. diethylaminoethyl carbamoyl).
- Impact :
Side Chain Modifications
Methyl 4-((4-Chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate Hydrochloride ():
- Structure: Chlorine replaces bromine at the 4-position; dimethylamino group replaces diethylamino.
- Impact: Dimethylamino vs. Diethylamino: Reduced steric bulk and lower basicity (pKa ~8.5 for dimethylamino vs. ~9.5 for diethylamino). Chlorine vs. Bromine: Lower molecular weight (Cl: ~35.5 g/mol vs.
Benzoic acid,4-[2-(diethylamino)ethoxy]-, 2-(diethylamino)ethyl ester, hydrochloride ():
Pharmacokinetic and Physicochemical Properties
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
A common approach involves coupling bromobenzo[d]thiazole derivatives with carbamate intermediates under reflux conditions. For example, refluxing with ethanol and catalytic acetic acid (as in ) or using piperidine as a base () can facilitate carbamoyl bond formation. Optimization strategies include:
- Solvent selection : Ethanol is preferred for solubility and safety, but DMF or THF may enhance reactivity in inert atmospheres.
- Catalyst screening : Compare acetic acid () vs. piperidine () to balance reaction rate and byproduct formation.
- Temperature control : Prolonged reflux (4–40 hours) may improve yields but risks decomposition; monitor via TLC/HPLC.
- Workup : Use vacuum evaporation and recrystallization (e.g., ethanol) for purification .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
The compound is classified under EU-GHS as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if airborne particles are generated ().
- Engineering controls : Conduct reactions in fume hoods with negative pressure ( ).
- Storage : Keep in airtight containers in cool (<25°C), ventilated areas away from light ( ).
- Emergency protocols : Immediate decontamination of skin/eyes with water and medical consultation for exposure .
Basic: How should researchers characterize the compound post-synthesis?
Methodological Answer:
Standard characterization protocols include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromothiazole protons at δ 7.2–8.5 ppm).
- FT-IR : Validate carbamate C=O stretches (~1680–1720 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₂BrN₃O₃S).
- X-ray crystallography : Resolve crystal packing and stereochemistry (as in for analogous thiazole derivatives).
- Purity analysis : Use HPLC with C18 columns (e.g., 95% purity threshold) .
Advanced: How can computational methods aid in designing and optimizing the synthesis?
Methodological Answer:
Leverage quantum mechanics (QM) and cheminformatics tools ( ):
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for carbamate bond formation.
- Solvent effect prediction : COSMO-RS simulations can optimize solvent polarity for intermediate solubility.
- Machine learning (ML) : Train models on reaction databases to predict optimal catalysts (e.g., acetic acid vs. piperidine) and reaction times.
- Virtual screening : Simulate steric/electronic effects of substituents (e.g., bromo vs. chloro) on yield .
Advanced: What strategies address contradictory data in reaction yields or byproduct formation?
Methodological Answer:
Contradictions often arise from unaccounted variables. Systematic approaches include:
- Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, solvent, and catalyst concentration.
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed esters or dimerized intermediates).
- Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to pinpoint deviations.
- Cross-validation : Compare synthetic routes (e.g., vs. 8) under identical conditions to isolate critical factors .
Advanced: What advanced reactor designs improve scalability and purity?
Methodological Answer:
Scale-up challenges include heat transfer and mixing efficiency. Solutions involve:
- Flow chemistry : Continuous reactors minimize thermal degradation (CRDC subclass RDF2050112, ).
- Membrane separation : Integrate nanofiltration (RDF2050104, ) for in-line purification of intermediates.
- Microwave-assisted synthesis : Enhance reaction rates and selectivity for carbamate formation.
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., pH, turbidity) to maintain critical quality attributes .
Advanced: How to analyze degradation products under varying storage conditions?
Methodological Answer:
Degradation studies require:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC-MS/MS : Identify hydrolyzed products (e.g., free benzoic acid or thiazole fragments).
- Kinetic modeling : Calculate Arrhenius parameters to predict shelf life.
- Compatibility testing : Assess interactions with excipients or container materials (e.g., glass vs. polymer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
